molecular formula C23H19ClN6O3 B3007095 2-(8-(5-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide CAS No. 886899-34-9

2-(8-(5-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide

Cat. No.: B3007095
CAS No.: 886899-34-9
M. Wt: 462.89
InChI Key: TWYOSOOPJXCKRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(8-(5-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide is a useful research compound. Its molecular formula is C23H19ClN6O3 and its molecular weight is 462.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Bioorganic and Medicinal Chemistry

  • Synthesis of Radiolabeled Compounds for PET Imaging : Compounds structurally related to the given chemical, such as carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives, have been synthesized for potential use as PET tracers for imaging of nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) in bioorganic and medicinal chemistry research (Gao et al., 2016).

  • Antifungal Agents : Novel imidazole derivatives, including structures similar to the compound of interest, have been investigated for their antifungal properties. These studies include synthesis, biological evaluation, ADME prediction, and molecular docking studies to assess their effectiveness against fungal infections (Altındağ et al., 2017).

  • DNA Binding and Anticancer Activity : Ionic liquids based on imidazolium, some of which incorporate acetamide moieties similar to the compound , have been synthesized and evaluated for their DNA binding capacities and anticancer activities. These studies explore the potential therapeutic applications of these compounds (Rezki et al., 2020).

Molecular Imaging and Radioligand Development

  • Development of Radioligands for Imaging : Research on the synthesis of substituted imidazo[1,2-α]pyridines as potential probes for studying peripheral benzodiazepine receptors using SPECT imaging techniques highlights the importance of such compounds in the development of diagnostic tools (Katsifis et al., 2000).

  • Radiosynthesis for PET Imaging : Studies on the radiosynthesis of specific imidazopyridine derivatives for imaging the peripheral benzodiazepine receptors with PET further demonstrate the utility of these compounds in molecular imaging and the potential for similar applications of the compound (Thominiaux et al., 2007).

Properties

IUPAC Name

2-[6-(5-chloro-2-methylphenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN6O3/c1-13-8-9-15(24)10-16(13)30-17(14-6-4-3-5-7-14)11-28-19-20(26-22(28)30)27(2)23(33)29(21(19)32)12-18(25)31/h3-11H,12H2,1-2H3,(H2,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWYOSOOPJXCKRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)N)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.